(4-Formyl-2,3-dimethylphenyl)boronsäure

Übersicht

Beschreibung

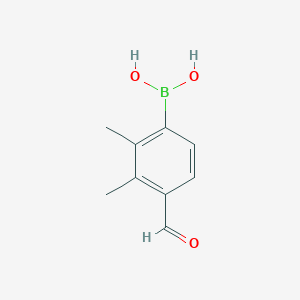

(4-Formyl-2,3-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group and two methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Wissenschaftliche Forschungsanwendungen

(4-Formyl-2,3-dimethylphenyl)boronic acid has diverse applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of (4-Formyl-2,3-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Formyl-2,3-dimethylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (4-Formyl-2,3-dimethylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction, which is a mild and functional group tolerant reaction . This suggests that the compound may have good bioavailability due to its stability and reactivity in this reaction.

Result of Action

The result of the action of (4-Formyl-2,3-dimethylphenyl)boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of complex organic molecules .

Action Environment

The action of (4-Formyl-2,3-dimethylphenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The compound is used in the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This suggests that the compound is stable and effective in a variety of reaction environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-2,3-dimethylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the lithiation of 4-bromo-2,3-dimethylbenzaldehyde followed by treatment with a boron reagent such as triisopropyl borate. The reaction is usually carried out under inert conditions to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for (4-Formyl-2,3-dimethylphenyl)boronic acid are not extensively documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Formyl-2,3-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or water) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Vergleich Mit ähnlichen Verbindungen

3-Formylphenylboronic acid: Similar structure but with the formyl group in the meta position.

4-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness: (4-Formyl-2,3-dimethylphenyl)boronic acid is unique due to the presence of both formyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can enhance its utility in specific synthetic applications compared to other boronic acids .

Biologische Aktivität

(4-Formyl-2,3-dimethylphenyl)boronic acid, also known as 2,3-Dimethyl-4-formylphenylboronic acid, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2,3-Dimethyl-4-formylphenylboronic acid

- Molecular Formula : C9H11BO3

- CAS Number : 643093-74-7

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that underlies many of its biological interactions.

The biological activity of (4-Formyl-2,3-dimethylphenyl)boronic acid primarily stems from its ability to interact with various biomolecules:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Diol Complexation : The ability to form complexes with diols allows boronic acids to interfere with carbohydrate metabolism and signaling pathways involving glycoproteins .

- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Anticancer Properties

Research has indicated that (4-Formyl-2,3-dimethylphenyl)boronic acid exhibits selective cytotoxicity against various cancer cell lines. A notable study demonstrated that this compound could significantly reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines through apoptosis induction. The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies have shown that (4-Formyl-2,3-dimethylphenyl)boronic acid possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various boronic acids, including (4-Formyl-2,3-dimethylphenyl)boronic acid. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

| HeLa | 18 |

The compound showed a dose-dependent response in inhibiting cell growth, highlighting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Activity

In a microbiological evaluation, (4-Formyl-2,3-dimethylphenyl)boronic acid was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

The results suggest that while it is effective against certain Gram-positive bacteria, its efficacy against Gram-negative strains is limited .

Eigenschaften

IUPAC Name |

(4-formyl-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKSRDYVNJKHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.